molecular formula C26H20N2O6S2 B561944 Bis(2-benzyloxy-3-nitrophenyl)disulfide CAS No. 37398-25-7

Bis(2-benzyloxy-3-nitrophenyl)disulfide

Cat. No.: B561944
CAS No.: 37398-25-7
M. Wt: 520.574
InChI Key: OQWRELPZIJGMOJ-UHFFFAOYSA-N
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Description

Bis(2-benzyloxy-3-nitrophenyl)disulfide: is a chemical compound with the molecular formula C26H20N2O6S2 and a molecular weight of 520.58 g/mol . It is characterized by the presence of two benzyloxy groups and two nitrophenyl groups connected by a disulfide bond. This compound is primarily used in research settings and is known for its role in organic synthesis and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide typically involves the reaction of 2-benzyloxy-3-nitrophenyl thiol with an oxidizing agent to form the disulfide bond. The reaction is usually carried out in an organic solvent such as chloroform or ethyl acetate . The reaction conditions often include a controlled temperature and the presence of a catalyst to facilitate the formation of the disulfide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Bis(2-benzyloxy-3-nitrophenyl)disulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The nitro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry: Bis(2-benzyloxy-3-nitrophenyl)disulfide is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study protein folding and stability, as disulfide bonds play a crucial role in the structural integrity of proteins .

Medicine: While not directly used in therapeutic applications, this compound is valuable in the development of drugs that target disulfide bond formation or disruption.

Industry: The compound finds applications in the production of specialty chemicals and materials that require precise control over disulfide bond formation.

Mechanism of Action

The primary mechanism of action of Bis(2-benzyloxy-3-nitrophenyl)disulfide involves the oxidation of thiol groups to form disulfide bonds . This reaction is crucial in various biochemical processes, including protein folding and stabilization. The compound acts as an oxidizing agent, facilitating the formation of disulfide bonds between cysteine residues in proteins.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of benzyloxy groups, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWRELPZIJGMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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